molecular formula C13H13NO5 B2494190 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 705268-13-9

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2494190
CAS No.: 705268-13-9
M. Wt: 263.249
InChI Key: FDOUOUHZOGGPIV-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-6-2-5-14-11(15)9-4-3-8(13(17)18)7-10(9)12(14)16/h3-4,7H,2,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOUOUHZOGGPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with 3-methoxypropylamine under controlled conditions to form the intermediate, which is then further reacted with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid. The indole derivatives have shown promise in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : These compounds exhibit antioxidant properties that help mitigate oxidative stress, a major contributor to neurodegeneration. They also inhibit monoamine oxidase B (MAO-B), an enzyme associated with the breakdown of neurotransmitters and implicated in neurodegenerative disorders .

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for protecting neuronal cells from damage caused by reactive oxygen species (ROS). This property is particularly beneficial in models of oxidative stress where it has been shown to reduce lipid peroxidation and improve cell viability .

Blood-Brain Barrier Permeability

Research indicates that derivatives of this compound can enhance the permeability of the blood-brain barrier (BBB), allowing for better delivery of therapeutic agents to the central nervous system. This characteristic is essential for developing effective treatments for neurological conditions .

Case Studies

StudyFindings
Neuroprotection Against H₂O₂-Induced Damage In vitro studies using SH-SY5Y cells showed that derivatives of this compound significantly reduced cell death and oxidative stress markers when exposed to hydrogen peroxide .
MAO-B Inhibition A series of indole derivatives were evaluated for their MAO-B inhibitory activity, demonstrating sub-micromolar potency, indicating potential as therapeutic agents for mood disorders and neurodegeneration .
Iron Chelation The compound exhibited iron-chelating properties, which are beneficial in reducing iron-induced oxidative damage in neuronal cells .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Biological Activity

2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the CAS number 705268-13-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃NO₅
  • Molecular Weight : 263.25 g/mol
  • Structure : The compound features a dioxoisoindoline structure, which is significant in various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of isoindoline compounds exhibit antimicrobial activities. The presence of the methoxypropyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

Insecticidal Activity

Recent studies have highlighted the potential of compounds similar to this compound in controlling insect populations. For instance, a study on related benzodioxole acids demonstrated effective larvicidal activity against Aedes aegypti, the vector for several arboviruses. Although specific data on this compound's larvicidal activity is limited, its structural analogs show promise in this area .

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated in vitro. For example, studies have shown that certain isoindoline derivatives do not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) while maintaining larvicidal efficacy . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

  • Larvicidal Activity : In a comparative study of various compounds, one derivative exhibited LC50 values of 28.9 ± 5.6 μM against Aedes aegypti, indicating significant insecticidal potential. The study emphasized the importance of structural features such as methylenedioxy substituents in enhancing biological activity .
  • Toxicological Assessment : A toxicological assessment of related compounds indicated that at high doses (2000 mg/kg), there were no severe adverse effects observed in animal models. This reinforces the potential for these compounds to be developed into safer pest control agents .

Table of Biological Activities

Activity Type Compound Effectiveness Notes
AntimicrobialIsoindoline derivativesVariableStructure-dependent; further studies needed
InsecticidalRelated benzodioxole acidsLC50 = 28.9 μMEffective against Aedes aegypti
CytotoxicityVarious isoindoline derivativesLow toxicity (<5200 μM)Safe for human cells

Q & A

Basic Question: What are the optimal synthetic routes for 2-(3-Methoxypropyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via condensation reactions involving substituted isoindoline precursors. A common approach involves:

  • Step 1: Reacting 3-formyl-indole derivatives with thiazolidinone or thiazol-4(5H)-one derivatives in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .
  • Step 2: Purification through recrystallization from acetic acid or DMF/acetic acid mixtures.

Key Variables Affecting Yield:

VariableOptimal RangeImpact on Yield/Purity
Reflux Time3–5 hoursLonger times increase purity but risk decomposition
Catalyst (NaOAc)1.0–2.0 equivalentsExcess catalyst accelerates side reactions
SolventAcetic acidEnhances solubility of intermediates

Contradictions in Data:

  • reports a 12-hour room-temperature pre-stirring step before reflux, whereas uses direct reflux. This discrepancy suggests that pre-activation of reactants may improve homogeneity but prolong synthesis time .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the methoxypropyl group (δ ~3.3–3.5 ppm for –OCH3 and δ ~1.6–2.1 ppm for propyl CH2) and isoindoline carbonyls (δ ~167–172 ppm) .
  • HPLC: Used to assess purity (>95% by GC or HPLC is typical) .
  • Melting Point: Reported ranges (e.g., 199–201°C for related derivatives) help confirm crystallinity .

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